molecular formula C11H14N6O2 B3727137 3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B3727137
M. Wt: 262.27 g/mol
InChI Key: JIYZIVFYBIYIJI-AWNIVKPZSA-N
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Description

3-Ethoxy-4-hydroxybenzaldehyde is an active analogue of p-hydroxybenzoic acid that can be used in the synthesis of vanillin . It plays an important role as an antioxidant and is also used as a flavoring agent, in perfumes, and in organic synthesis . It holds anti-angiogenic, anti-inflammatory, and antinociceptive properties .


Synthesis Analysis

The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol derivatives involves a mixture of triazole and (4-chlorobenzylidene)propanedinitrile being refluxed for 3 hours . The product is then extracted from the reaction solution using solid phase microextraction .


Molecular Structure Analysis

The molecular structure of 3-ethoxy-4-hydroxybenzaldehyde is C9H10O3 with a molar mass of 166.176 . For 4-amino-4H-1,2,4-triazol-3-thiol, the molecular formula is C2H6N6S with a molar mass of 146.17 .


Chemical Reactions Analysis

3-Ethoxy-4-hydroxybenzaldehyde can undergo condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It can also undergo condensation reaction with 1-azabicyclo [2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

3-Ethoxy-4-hydroxybenzaldehyde has a density of 1.186g/cm3, a melting point of 66-68 °C, a boiling point of 263-264 °C, and a refractive index of 1.573 . It appears as white to light yellow crystalline powder or crystals .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye damage/eye irritation .

Future Directions

Given the antioxidant, anti-angiogenic, anti-inflammatory, and antinociceptive properties of 3-ethoxy-4-hydroxybenzaldehyde , future research could explore its potential applications in medical and health-related fields. Further studies could also investigate the synthesis and properties of its derivatives, such as 3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone.

properties

IUPAC Name

4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-2-19-10-5-8(3-4-9(10)18)6-13-15-11-16-14-7-17(11)12/h3-7,18H,2,12H2,1H3,(H,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZIVFYBIYIJI-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NN=CN2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NN=CN2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
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3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

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